molecular formula C9H12N2O B1401006 (1-(Pyridin-2-yl)azetidin-3-yl)methanol CAS No. 1420975-94-5

(1-(Pyridin-2-yl)azetidin-3-yl)methanol

Cat. No.: B1401006
CAS No.: 1420975-94-5
M. Wt: 164.2 g/mol
InChI Key: SDNHCHZORARLRY-UHFFFAOYSA-N
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Description

(1-(Pyridin-2-yl)azetidin-3-yl)methanol: is a chemical compound that features a pyridine ring attached to an azetidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the use of α-bromoketones and 2-aminopyridines under specific reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide, with mild and metal-free reaction conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include continuous flow synthesis or batch processing with stringent control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: (1-(Pyridin-2-yl)azetidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Pyridine-2-carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: (1-(Pyridin-2-yl)azetidin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of potential therapeutic agents. Its structural motifs are found in various pharmacologically active compounds, making it a valuable scaffold for drug discovery.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts. Its reactivity and structural features make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1-(Pyridin-2-yl)azetidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the azetidine ring can provide steric hindrance or conformational constraints, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Uniqueness: (1-(Pyridin-2-yl)azetidin-3-yl)methanol is unique due to the presence of both the azetidine and methanol groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups in a single molecule allows for unique interactions and properties not found in other similar compounds.

Properties

IUPAC Name

(1-pyridin-2-ylazetidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-7-8-5-11(6-8)9-3-1-2-4-10-9/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNHCHZORARLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420975-94-5
Record name [1-(pyridin-2-yl)azetidin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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